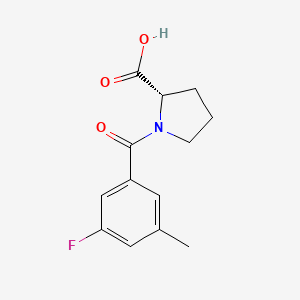

(2S)-1-(3-Fluoro-5-methylbenzoyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-1-(3-Fluoro-5-methylbenzoyl)pyrrolidine-2-carboxylic acid, also known as FMOC-L-proline, is a derivative of proline that is commonly used in peptide synthesis. It is a white crystalline powder that is stable under normal conditions. FMOC-L-proline is widely used in the field of biochemistry and pharmaceuticals due to its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitor Development

Research on related compounds indicates potential applications in cancer treatment through the inhibition of Aurora A kinase. Compounds with similar structures have been studied for their efficacy in treating cancer by targeting specific cellular kinases involved in cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006).

Cocrystal Formation for Enhanced Drug Properties

Studies on cocrystals involving fluorobenzoic acids, a category to which the compound belongs, show applications in pharmaceuticals to enhance drug solubility, stability, and bioavailability. The acid-pyridine heterosynthon in these cocrystals demonstrates the potential for probing structural landscapes in drug development (R. Dubey & G. Desiraju, 2014).

Metal-Organic Frameworks (MOFs) for Gas Capture

Compounds featuring fluorobenzoic acid moieties have been used in constructing MOFs with high selectivity for CO2 and C2H2 over CH4. This highlights potential applications in environmental technology, specifically for gas separation and capture to address climate change (Xiankai Sun et al., 2021).

Antibacterial Drug Synthesis

Related structures have shown significant in vitro antibacterial activity, suggesting applications in developing new antibiotics to combat resistant bacterial strains. The introduction of fluorine atoms has been noted to enhance antibacterial activity while reducing toxicity (Y. Asahina et al., 2008).

Carbon Dot Fluorescence

The compound's structural features are relevant to the synthesis of carbon dots with high fluorescence quantum yields. Organic fluorophores derived from similar molecules have expanded applications in bioimaging and sensing due to their excellent luminescent properties (Lei Shi et al., 2016).

Eigenschaften

IUPAC Name |

(2S)-1-(3-fluoro-5-methylbenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c1-8-5-9(7-10(14)6-8)12(16)15-4-2-3-11(15)13(17)18/h5-7,11H,2-4H2,1H3,(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGVYHGOLIKHRX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)C(=O)N2CCC[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(3-Fluoro-5-methylbenzoyl)pyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)

![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)

![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)

![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)